N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
CAS No.: 1116082-31-5
Cat. No.: VC4228811
Molecular Formula: C17H13Cl2N3O2
Molecular Weight: 362.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1116082-31-5 |
|---|---|
| Molecular Formula | C17H13Cl2N3O2 |
| Molecular Weight | 362.21 |
| IUPAC Name | N-(2,4-dichlorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
| Standard InChI | InChI=1S/C17H13Cl2N3O2/c1-10-20-14-5-3-2-4-12(14)17(21-10)24-9-16(23)22-15-7-6-11(18)8-13(15)19/h2-8H,9H2,1H3,(H,22,23) |
| Standard InChI Key | DPOIWJUOEFPTNC-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features:
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Quinazoline core: A bicyclic system with a pyrimidine ring fused to a benzene ring.
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2-Methyl substitution: A methyl group at position 2 of the quinazoline ring.
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Ether-linked acetamide: An oxygen atom bridges the quinazoline C4 and the acetamide group.
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2,4-Dichlorophenyl group: A phenyl ring with chlorine atoms at positions 2 and 4.
Molecular Formula: C₁₈H₁₄Cl₂N₃O₂
Molecular Weight: 383.23 g/mol
SMILES: CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)Cl)Cl
Crystallographic Insights
While no crystallographic data exists for this specific compound, related quinazoline-acetamide structures (e.g., 2-methylquinazolin-4-yl acetamides) adopt planar conformations with intramolecular hydrogen bonds stabilizing the acetamide moiety . Chlorine atoms on the phenyl ring enhance hydrophobic interactions in biological systems .
Synthesis and Derivative Design
Synthetic Routes
The compound is synthesized via a three-step process:
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Quinazoline core formation: Cyclization of anthranilic acid derivatives with acetic anhydride yields 2-methylquinazolin-4-ol .
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Etherification: Reaction with chloroacetyl chloride introduces the acetamide linker .
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Amide coupling: Condensation with 2,4-dichloroaniline completes the structure .
Key Reaction:
Structural Modifications
Analogous compounds with variations in the aryl or heteroaryl groups show enhanced bioactivity:
| Cell Line | Inhibition (%) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 78 | Caspase-3 activation |
| A549 (Lung) | 65 | ROS generation |
| HepG2 (Liver) | 82 | Bcl-2 downregulation |
Applications and Future Directions
Drug Development
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Lead optimization: Modifications to improve solubility (e.g., PEGylation) and reduce CYP inhibition.
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Combination therapy: Synergy with fluconazole (fungal infections) and doxorubicin (cancer) .
Agricultural Uses
As a fungicide, derivatives control Phytophthora infestans (EC₅₀: 15 ppm) .
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